Methyl 3-nitro-4-(pyrrolidin-1-yl)benzoate Methyl 3-nitro-4-(pyrrolidin-1-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 91567-80-5
VCID: VC7103299
InChI: InChI=1S/C12H14N2O4/c1-18-12(15)9-4-5-10(11(8-9)14(16)17)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
SMILES: COC(=O)C1=CC(=C(C=C1)N2CCCC2)[N+](=O)[O-]
Molecular Formula: C12H14N2O4
Molecular Weight: 250.254

Methyl 3-nitro-4-(pyrrolidin-1-yl)benzoate

CAS No.: 91567-80-5

Cat. No.: VC7103299

Molecular Formula: C12H14N2O4

Molecular Weight: 250.254

* For research use only. Not for human or veterinary use.

Methyl 3-nitro-4-(pyrrolidin-1-yl)benzoate - 91567-80-5

Specification

CAS No. 91567-80-5
Molecular Formula C12H14N2O4
Molecular Weight 250.254
IUPAC Name methyl 3-nitro-4-pyrrolidin-1-ylbenzoate
Standard InChI InChI=1S/C12H14N2O4/c1-18-12(15)9-4-5-10(11(8-9)14(16)17)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
Standard InChI Key STNYMNYXXLCDMB-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C=C1)N2CCCC2)[N+](=O)[O-]

Introduction

Methyl 3-nitro-4-(pyrrolidin-1-yl)benzoate is a chemical compound with the CAS number 91567-80-5. It is an ester derivative, specifically a benzoate ester, modified with a nitro group and a pyrrolidine ring. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.

Synthesis and Preparation

The synthesis of Methyl 3-nitro-4-(pyrrolidin-1-yl)benzoate typically involves the reaction of a suitable benzoic acid derivative with pyrrolidine. The specific synthesis route may vary depending on the starting materials and desired yield. Generally, such reactions involve nucleophilic substitution or esterification steps.

Biological and Chemical Applications

While specific biological activities of Methyl 3-nitro-4-(pyrrolidin-1-yl)benzoate are not widely documented, compounds with similar structures are often explored for their potential pharmacological properties. The presence of a nitro group and a pyrrolidine ring suggests potential bioactivity, as these functional groups are common in pharmaceuticals.

Research Findings and Future Directions

Research on similar compounds indicates that modifications to the benzene ring and the attached heterocyclic rings can significantly affect biological activity. For instance, changing the position of substituents or altering the heterocyclic ring can lead to different pharmacological profiles . Future studies on Methyl 3-nitro-4-(pyrrolidin-1-yl)benzoate could focus on its synthesis optimization, structure-activity relationship (SAR) studies, and potential applications in medicinal chemistry.

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